methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Description
The compound methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a structurally complex molecule featuring:
- A pyran core with stereospecific substitutions (4S,5Z,6S).
- A 3-phenylprop-2-enoyl group in the E-configuration at position 4.
- A glucopyranosyloxy moiety (2S,3R,4S,5S,6R) at position 6, common in glycosides .
- A methoxy-2-oxoethyl substituent at position 2.
This compound shares structural motifs with natural products like oleuropein (a secoiridoid glycoside) but differs in key substituents and stereochemistry .
Properties
IUPAC Name |
methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O13/c1-35-21(30)12-17-16(10-11-37-20(29)9-8-15-6-4-3-5-7-15)26(38-14-18(17)25(34)36-2)40-27-24(33)23(32)22(31)19(13-28)39-27/h3-10,14,17,19,22-24,26-28,31-33H,11-13H2,1-2H3/b9-8+,16-10-/t17-,19+,22+,23-,24+,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKMGAJNGCTGFA-NVNVVJOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C\COC(=O)/C=C/C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347500 | |
| Record name | Methyl (2S,3E,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-methoxy-2-oxoethyl)-3-(2-{[(2Z)-3-phenyl-2-propenoyl]oxy}ethylidene)-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229467-41-8 | |
| Record name | Methyl (2S,3E,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-methoxy-2-oxoethyl)-3-(2-{[(2Z)-3-phenyl-2-propenoyl]oxy}ethylidene)-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that methyl jasminoside is a derivative of the jasmonate family, which plays a vital role in defense against stress and pathogens in plants.
Mode of Action
Methyl Jasminoside exhibits tumoricidal action against tumor cells via induction of apoptosis and necrosis through multiple pathways. This includes declined mitochondrial membrane potential, enhanced expression of reactive oxygen species (ROS), altered pH homeostasis, an elevated level of cytosolic cytochrome c, and modulated expression of crucial cell survival and metabolism regulatory molecules.
Biochemical Pathways
Methyl Jasminoside has been found to play a significant role in the regulation of the mevalonate (MVA) pathway. It up-regulates the expression of genes involved in the MVA pathway, which is crucial for the biosynthesis of triterpenoid saponins precursors. Additionally, Methyl Jasminoside has been found to promote cross-talk between pathways for the biosynthesis of isoprenoid backbones used to modify proteins in plants.
Result of Action
The molecular and cellular effects of Methyl Jasminoside’s action include deceleration of tumor growth, prolonged survival of tumor-bearing mice, declined blood supply in the tumor milieu, cell cycle arrest, augmented induction of apoptosis and necrosis, deregulated glucose and lipid metabolism, enhanced membrane fragility of tumor cells, and altered cytokine repertoire in the tumor microenvironment.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl Jasminoside. For instance, environmental stresses disturb the internal redox environment by inducing oxidative stress. Methyl Jasminoside has been found to ameliorate these abiotic stresses by regulating and modulating diverse plant physio-biochemical attributes.
Biological Activity
Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic molecule with significant potential biological activities. This compound belongs to the class of pyran derivatives and exhibits various interactions with biological systems due to its intricate structure.
The molecular formula of this compound is with a molecular weight of approximately 564.54 g/mol. The presence of multiple functional groups such as methoxy, hydroxyl, and phenyl rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 564.54 g/mol |
| CAS Number | 229467-41-8 |
| IUPAC Name | Methyl jasminoside |
Biological Activity
The biological activities of this compound can be summarized as follows:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and reducing oxidative stress in biological systems.
2. Anti-inflammatory Effects
Methyl jasminoside has been reported to modulate inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
3. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
4. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6... may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms.
The mechanism of action for this compound likely involves interactions with biological macromolecules such as proteins and nucleic acids. The presence of multiple hydroxyl groups suggests potential hydrogen bonding capabilities which could influence enzyme activity or receptor binding.
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Study on Antioxidant Activity :
- A study demonstrated that methyl jasminoside exhibited significant antioxidant activity in vitro by reducing lipid peroxidation and increasing the activity of antioxidant enzymes .
-
Research on Anti-inflammatory Effects :
- In a model of acute inflammation, methyl jasminoside reduced edema formation significantly compared to control groups .
-
Cytotoxicity Assessment :
- A recent study evaluated the cytotoxic effects on breast cancer cell lines and found that treatment with methyl jasminoside led to a dose-dependent reduction in cell viability .
Scientific Research Applications
Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic molecule with potential biological activities due to its intricate structure and multiple functional groups, making it valuable in scientific research. It is a pyran derivative and belongs to the broader category of natural products.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, including esterification, alkylation, and condensation. Temperature control and reaction times are crucial for optimizing yield and purity. The molecular structure features a pyran ring with substituents like methoxy and hydroxyl groups. The stereochemistry at the 4S, 5Z, and 6S carbon centers is crucial for its biological activity. Analytical techniques such as Nuclear Magnetic Resonance and Mass Spectrometry are used to verify the purity and structural integrity of the synthesized compound.
Scientific Research Applications
While the search results do not explicitly detail the scientific research applications of this compound, the structural characteristics and classification of the compound suggest potential uses:
- Pharmaceutical Research: Due to its complex structure and various functional groups, this compound can be a candidate for developing new pharmaceutical agents. It can interact with biological targets, making it potentially useful in creating drugs.
- Agrochemical Research: As a natural product, it may have applications in developing new agrochemicals.
- Chemical Biology: The compound can be used as a tool to study biological processes and interactions due to its unique structural features.
- Spectroscopic Analysis: Data from Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry can provide insights into the purity and structural integrity of the synthesized compound.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive moieties:
Stereochemical Influences
The compound’s stereochemistry (4S,5Z,6S configuration and glucopyranosyl substituents) may dictate reaction pathways:
- Chiral centers : Influence regioselectivity in nucleophilic attacks or cyclization reactions.
- Z/E isomerism : The 5Z enoyloxy group could undergo stereospecific additions or rearrangements.
Hydrolysis of Esters
Cinnamoyl Group Reactivity
- Electrophilic additions : The α,β-unsaturated ester could react with nucleophiles (e.g., amines, thiols) at the β-position.
Oxidation of Hydroxyl Groups
- The glucopyranosyl hydroxyls may oxidize to ketones or carboxylic acids using agents like Jones reagent or TEMPO.
Comparative Reactivity
Compared to simpler analogs:
| Compound | Key Reactivity Differences |
|---|---|
| Methyl jasmonate | Lacks the glucopyranosyl moiety, limiting glycosidic reactivity but shares ester hydrolysis. |
| Cinnamic acid | Reactive α,β-unsaturated acid but lacks the complex polycyclic framework. |
Synthetic Considerations
Synthesis likely involves:
- Stepwise protection/deprotection of hydroxyl groups.
- Stereoselective formation of the pyran ring and glucopyranosyl linkage.
- Coupling reactions for ester and enoyloxy groups.
Comparison with Similar Compounds
Oleuropein and Derivatives
Oleuropein (CAS 32619-42-4, C₂₅H₃₂O₁₃, MW 540.5 g/mol) is a well-studied compound with:
- A 5E-ethylidene group (vs. 5Z in the target compound).
- A 3,4-dihydroxyphenyl substituent (vs. 3-phenylprop-2-enoyl in the target).
- Identical glucopyranosyloxy and methoxy-2-oxoethyl groups .
Key Differences :
| Property | Target Compound | Oleuropein |
|---|---|---|
| Substituent at C5 | E-3-phenylprop-2-enoyl | 5E-ethylidene + dihydroxyphenyl |
| Stereochemistry (C5) | Z-configuration | E-configuration |
| Molecular Weight | ~600–650 g/mol (estimated) | 540.5 g/mol |
| Bioactivity | Potential cytotoxicity* | Antioxidant, anti-inflammatory |
*Inferred from structural analogs in (ZS/HS/VIP values for cytotoxicity) .
Acetoxy-Substituted Analog
A compound from , methyl (4S,5Z,6S)-5-(2-acetoxyethylidene)-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[[2S,3R,4S,5S,6R]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate , differs by:
- Acetoxyethylidene vs. phenylpropenoyl group.
- 4-Hydroxyphenoxy vs. methoxy-2-oxoethyl substituent.
Impact :
Thiazolo-Pyrimidine Derivatives
Compounds like ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () share:
- Multi-component synthetic routes (e.g., Biginelli reaction).
- Conjugated double bonds influencing electronic properties.
Divergence :
- Core structure (thiazolo-pyrimidine vs. pyran).
Electronic and Structural Comparisons
Isoelectronic/Isovalent Principles
Per , compounds with similar electronic character (e.g., conjugated esters, glycosyl groups) may share reactivity despite structural differences. For example:
- The glucopyranosyloxy moiety in both the target compound and oleuropein enhances water solubility .
- The E-configuration of the phenylpropenoyl group in the target compound vs.
Q & A
Q. What synthetic strategies are recommended for constructing the stereochemically complex core of this compound?
The compound’s synthesis requires careful control of stereochemistry, particularly at the 4S,5Z,6S positions. A multi-step approach is suggested:
- Step 1 : Build the pyran ring via a Knoevenagel condensation to form the 5Z ethylidene group, using Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Step 2 : Introduce the glycosidic oxyan-2-yl moiety via Mitsunobu coupling, leveraging (2S,3R,4S,5S,6R)-configured sugars to ensure stereochemical fidelity .
- Step 3 : Functionalize the 3-carboxylate group using methyl ester protection to avoid side reactions .
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Knoevenagel | ZnCl₂, EtOH, 60°C | 65–70 | |
| 2 | Mitsunobu | DIAD, Ph₃P, THF | 55–60 | |
| 3 | Esterification | CH₃I, K₂CO₃, DMF | 85–90 |
Q. How can the stereochemical configuration be validated experimentally?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, R-factor < 0.05) .
- NMR analysis : Compare coupling constants (e.g., ) for the 5Z ethylidene group (typical = 10–12 Hz) .
- Circular Dichroism (CD) : Confirm sugar moiety configuration by matching Cotton effects to known standards .
Q. Table 2: Crystallographic Data from Analogous Compounds
| Parameter | Value (Analog) | Target Compound (Expected) |
|---|---|---|
| Space Group | P2₁2₁2₁ | Similar chiral systems |
| R-factor | 0.048 | < 0.05 |
| C–C Bond Length | 1.54 Å | 1.52–1.55 Å |
| Reference | – |
Q. What analytical techniques are suitable for characterizing the glycosidic linkage?
- HPLC-MS : Monitor glycosidic bond stability under acidic/basic conditions (e.g., 0.1 M HCl, 37°C) .
- 2D NMR (HSQC, HMBC) : Map - correlations to confirm connectivity between the pyran and oxyan-2-yl groups .
- Enzymatic hydrolysis : Use β-glucosidase to test hydrolytic susceptibility of the glycosidic bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize epimerization during synthesis?
Epimerization risks arise at the 4S and 6S positions due to the compound’s labile stereocenters. Mitigation strategies include:
Q. Table 3: Epimerization Rates Under Varying Conditions
| Temperature | Solvent | Epimerization (%) | Reference |
|---|---|---|---|
| 25°C | DMF | 15–20 | |
| 0°C | THF | 5–8 | |
| –20°C | CH₂Cl₂ | < 2 |
Q. What computational methods predict the bioactive conformation of this compound?
- Molecular Dynamics (MD) : Simulate solvated structures in water/octanol to model membrane permeability .
- Density Functional Theory (DFT) : Calculate energy minima for the 5Z ethylidene group to assess conformational stability .
- Docking studies : Screen against homology models of target enzymes (e.g., glycosidases) to predict binding modes .
Q. Table 4: Computational Parameters for Conformational Analysis
| Method | Software | Key Outputs | Reference |
|---|---|---|---|
| MD | GROMACS | RMSD < 1.5 Å over 50 ns | |
| DFT | Gaussian 16 | ΔE (cis vs. trans) = 2.3 kcal/mol | |
| Docking | AutoDock Vina | Binding affinity ≤ –7.0 kcal/mol |
Q. How do structural modifications at the 3-carboxylate position affect metabolic stability?
- Methyl ester vs. free acid : The methyl ester (logP = 1.2) improves membrane permeability compared to the hydrophilic acid form (logP = –0.8) .
- Prodrug strategies : Replace the methyl group with pivaloyloxymethyl (POM) to enhance oral bioavailability .
- In vitro assays : Test hepatic microsome stability (t₁/₂ > 60 min indicates low CYP450-mediated degradation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported glycosidic linkage stability?
Conflicting data on glycosidic hydrolysis rates may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
